2-Ethylpyrrole

Vue d'ensemble

Description

Chemical Structure and Properties

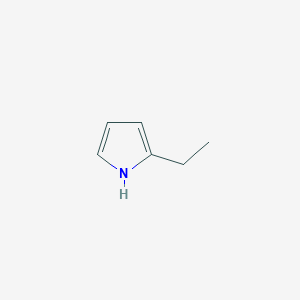

2-Ethylpyrrole (CAS: 1551-06-0) is a heterocyclic organic compound with the molecular formula C₆H₉N and a molecular weight of 95.14 g/mol . It features a pyrrole ring substituted with an ethyl group at the 2-position (Figure 1). Key physicochemical properties include a boiling point of 164–165°C (at 754 mmHg) and a density of 0.929 g/cm³ .

Applications this compound is widely used in polymer chemistry as a terminal monomer due to its high reactivity in addition-condensation polymerization. Its reactivity ratio compared to methylpyrrole is 64:1, enabling controlled linear polymer growth . It also serves as a precursor for derivatives like 2-ethyl-5-formylpyrrole, synthesized via formylation in 71% yield , and as a hydrophobic pharmacophore in EPAC2 antagonists, enhancing ligand potency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethylpyrrole can be synthesized through several methods. One common approach involves the stochastic, Rothemund-type condensation of pyrrole, this compound, and arylaldehyde. This reaction yields 3-ethyl-substituted inverted porphyrin, which can be further converted to 3-(1′-hydroxyethyl)- and 3-acetyl-inverted porphyrins .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethylene with carbon monoxide and primary amines. This method leads to the formation of functionalized polymers containing pyrrolic units. Additionally, the electropolymerization of pyrrole in the presence of surfactants has been explored to improve the stability and conductivity of polypyrrole.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylpyrrole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or alkylating agents.

Applications De Recherche Scientifique

Synthesis of Porphyrins and Related Compounds

Porphyrin Synthesis

One of the primary applications of 2-ethylpyrrole is in the synthesis of porphyrins and their derivatives. Porphyrins are crucial in biological systems and have applications in photodynamic therapy and as contrast agents in MRI. A notable study demonstrated the direct synthesis of 3-substituted inverted porphyrins using this compound, pyrrole, and benzaldehyde. The major product was identified as 3-ethyl-5,10,15,20-tetraphenyl-2-aza-21-carbaporphyrin . This method allows for the incorporation of various substituents, enhancing the functional diversity of porphyrin derivatives.

Expanded Porphyrins

In addition to traditional porphyrins, this compound is utilized in synthesizing expanded porphyrins. These compounds exhibit unique electronic properties due to their extended π-conjugation systems. Research has shown that the reaction conditions can be tailored to favor specific product distributions, which is critical for developing materials with desired optical properties .

Photochemical Studies

Ultrafast Photodissociation Dynamics

The photochemical behavior of this compound has been extensively studied to understand its dissociation dynamics under ultraviolet light. A study reported on the ultrafast photodissociation dynamics of this compound using ab initio multiple cloning techniques. This research provides insights into the nonadiabatic dynamics involved during excitation and subsequent dissociation processes . Such studies are essential for developing advanced photonic materials and understanding fundamental chemical processes.

Catalytic Applications

Chiral Catalysis

Recent advancements have explored the use of this compound in catalytic processes, particularly in asymmetric synthesis. It has been employed as a ligand in chiral catalysis to facilitate reactions such as the FCA reaction with trifluoroacetophenone. This application highlights its potential role in developing environmentally friendly synthetic methodologies that mimic enzyme activity .

Material Science

Polymer Chemistry

In material science, this compound serves as a monomer for synthesizing conducting polymers. These polymers have applications in electronic devices, sensors, and energy storage systems due to their excellent conductivity and stability. The ability to modify the polymer structure by varying the substituents on the pyrrole ring enhances their functionality for specific applications.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Ethylpyrrole involves its interaction with various molecular targets and pathways. Upon UV excitation, this compound is excited to different electronic states, such as the S1 (1 πσ*) state and the S2 πσ* state. These excited states have distinct lifetimes and decay dynamics, which influence the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

Reactivity and Polymerization Behavior

2-Ethylpyrrole exhibits distinct polymerization kinetics compared to structurally related pyrroles:

| Compound | Reactivity Ratio (vs. Methylpyrrole) | Polymer Growth Behavior | Reference |

|---|---|---|---|

| This compound | 64:1 | Linear, unidirectional growth | |

| Methylpyrrole | 1:64 | Secondary monomer in chains |

The ethyl group’s steric bulk and electron-donating properties favor initiation stages, while methylpyrrole participates in chain elongation. This contrast highlights the role of substituents in directing polymerization mechanisms.

Photochemical Properties

UV photodissociation studies of alkyl-substituted pyrroles demonstrate substituent effects on N–H bond fission:

| Compound | Longest Active Photolysis Wavelength (nm) | TKER Spectrum Feature (cm⁻¹) | Reference |

|---|---|---|---|

| Pyrrole | 254 | ~6000 | |

| This compound | 267 | ~6000 | |

| 2,4-Dimethylpyrrole | 260 (estimated) | ~6000 |

The ethyl substituent red-shifts the photolysis threshold by 13 nm compared to unsubstituted pyrrole, indicating reduced N–H bond strength. However, vibrational energy disposal in the radical fragments remains similar across alkyl derivatives.

Structural and Functional Analogues

Ethyl Carboxylate Derivatives

Ethyl pyrrole carboxylates vary in bioactivity based on substituent position:

The 3-carboxylate derivative exhibits higher solubility (Log S = -1.7), favoring bioavailability in drug design.

Acetylated Derivatives 1-Ethyl-2-acetylpyrrole (CAS: 39741-41-8) is a flavoring agent with a distinct structure (C₈H₁₁NO) . Unlike this compound, its acetyl group enhances electrophilic reactivity, enabling participation in Maillard reactions.

Activité Biologique

2-Ethylpyrrole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article provides an overview of the biological activities associated with this compound, including its antitumor properties, applications in synthesizing complex molecules, and its potential therapeutic uses.

This compound is characterized by its five-membered aromatic ring structure containing a nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 111.15 g/mol. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Antitumor Activity

One of the notable areas of research surrounding this compound is its potential as an antitumor agent. Studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of novel indolin-2-one derivatives incorporating pyrrole groups, which showed promising antitumor activity against human carcinoma cell lines such as A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L .

Synthesis of Bioactive Compounds

This compound has been utilized as a building block in the synthesis of more complex molecules, including inverted porphyrins. Research indicates that it can be directly applied to synthesize 3-substituted inverted porphyrins, which are important in various biological systems and have applications in photodynamic therapy . The ability to modify the pyrrole ring enhances its functionality and bioactivity.

Neuroprotective Effects

Emerging studies suggest that this compound derivatives may exhibit neuroprotective properties. For example, certain substituted pyrroles have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Case Studies

- Antitumor Evaluation : In a study assessing the antitumor properties of pyrrole derivatives, researchers synthesized several compounds based on this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly enhanced the compounds' efficacy against tumor growth.

- Synthesis of Inverted Porphyrins : A research project focused on utilizing this compound for synthesizing inverted porphyrins revealed that these compounds could effectively bind to metal ions and exhibit unique optical properties. This study highlighted the versatility of this compound in creating functional materials for biomedical applications.

Data Table: Biological Activity Summary

| Activity | Description | IC50 Values |

|---|---|---|

| Antitumor | Cytotoxicity against A-431 and A-549 cell lines | 0.065 - 9.4 µmol/L |

| Synthesis of Porphyrins | Direct application for synthesizing 3-substituted inverted porphyrins | Not applicable |

| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | Specific IC50 values not established |

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for 2-Ethylpyrrole, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via alkylation of pyrrole with ethylating agents (e.g., ethyl halides) under basic conditions. Catalysts like Lewis acids (e.g., AlCl₃) may improve regioselectivity. Purification typically involves fractional distillation or chromatography. Reaction temperature, solvent polarity, and catalyst loading critically affect yield and purity .

- Key Data : For example, Trost et al. demonstrated that substituting pyrrole with this compound in stereoselective syntheses improved syn:anti diastereomer ratios from 1:1 to 3:1 under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., ethyl group position) and GC-MS for purity assessment. Compare spectral data with NIST reference libraries (e.g., m/z 95.1424 for molecular ion). Infrared spectroscopy (IR) can identify NH stretching (~3400 cm⁻¹) and aromatic C-H vibrations .

- Example : NIST’s 2D Mol file for this compound (CAS 1551-06-0) provides validated structural and spectral benchmarks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods for volatile handling, nitrile gloves, and safety goggles. Store waste in sealed containers for professional disposal. Refer to TCI America’s guidelines for respiratory protection (dust masks) and emergency eyewash protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

- Methodology : Perform control experiments to isolate variables (e.g., solvent purity, catalyst activity). Cross-validate data using multiple techniques (e.g., X-ray crystallography for structural confirmation). Analyze batch-to-batch variability and compare with literature under matched conditions .

- Case Study : Discrepancies in diastereoselectivity ratios may arise from protecting group effects, as shown by Trost et al. when switching from TBS to TES groups improved selectivity .

Q. What computational modeling approaches are effective for predicting this compound’s reactivity in catalytic systems?

- Methodology : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Validate models against experimental kinetic data (e.g., Hammett plots). Software like Gaussian or ORCA can simulate reaction pathways .

Q. How does this compound’s electronic structure influence its role as a ligand or intermediate in organometallic reactions?

- Methodology : Investigate coordination chemistry via X-ray absorption spectroscopy (XAS) or cyclic voltammetry. Compare with pyrrole’s donor-acceptor properties. For example, ethyl substitution may sterically hinder metal binding while enhancing electron donation .

Q. Methodological Frameworks

Q. What experimental design principles should guide studies on this compound’s stability under varying pH or temperature?

- Methodology : Use a factorial design to test pH (1–14), temperature (25–100°C), and exposure time. Monitor degradation via HPLC and quantify byproducts. Apply Arrhenius kinetics to model stability .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses about this compound’s applications?

- Framework Example :

- Novelty : Explore this compound’s potential in asymmetric catalysis, a less-studied area.

- Feasibility : Pilot small-scale reactions with commercially available reagents.

- Ethics : Adhere to ECHA guidelines for chemical waste management .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing variability in this compound’s synthetic or spectroscopic data?

- Methodology : Use ANOVA for batch comparisons and PCA (principal component analysis) to identify spectral outliers. Report confidence intervals (e.g., 95%) for yield data. Reference EPAR Technical Report #333 for limitations documentation .

Q. How should researchers address limitations in studies involving this compound, such as incomplete mechanistic insights?

Propriétés

IUPAC Name |

2-ethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165807 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-06-0 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.